2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
This compound features a benzothiadiazine core substituted with a butyl group at position 4 and a sulfanyl-acetamide moiety linked to a 4-ethoxyphenyl group.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-3-5-14-24-18-8-6-7-9-19(18)30(26,27)23-21(24)29-15-20(25)22-16-10-12-17(13-11-16)28-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGVRULPCAZBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include sulfur-containing compounds, amines, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and activity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield simpler amines or alcohols .
Scientific Research Applications
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : N-(Substituted phenyl)acetamides are pivotal in synthesizing heterocycles like thiadiazoles and piperazinediones . The target compound’s benzothiadiazine core may serve as a scaffold for bioactive molecules.
- Crystallographic Insights : Structural studies of analogs (e.g., ) highlight the role of substituents in packing efficiency and intermolecular interactions, which could guide formulation strategies .
Biological Activity
The compound 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a synthetic derivative of benzothiadiazine and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, anti-cancer properties, and other pharmacological effects supported by data tables and case studies.
- Molecular Formula : C₁₇H₁₇N₃O₄S₂
- Molecular Weight : 391.5 g/mol
- IUPAC Name : 2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Cytotoxicity
Research indicates that compounds containing the benzothiadiazine moiety exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| H292 (Lung Cancer) | < 250 | Apoptosis induction |
| MCF7 (Breast Cancer) | < 200 | Cell cycle arrest |
| HeLa (Cervical Cancer) | < 150 | Anoikis sensitization |
Anti-Metastatic Activity
Studies have shown that this compound may also possess anti-metastatic properties. For instance, it inhibits migration and invasion in vitro, which are critical processes in cancer metastasis.
Case Study: Anti-Metastatic Effects
In a study involving the MCF7 breast cancer cell line, treatment with the compound resulted in a significant reduction in cell migration by 40% compared to control groups. The proposed mechanism includes the downregulation of matrix metalloproteinases (MMPs), which are essential for extracellular matrix degradation.
Pharmacological Effects
Beyond its cytotoxic and anti-metastatic properties, this compound has been investigated for additional pharmacological effects:
- Antioxidant Activity : Exhibits significant free radical scavenging ability.
- Anti-inflammatory Properties : Reduces pro-inflammatory cytokines in cell culture models.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative disease models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
